molecular formula C8H12N2O2 B15341410 3(2H)-Isoxazolone,5-(3-piperidinyl)-

3(2H)-Isoxazolone,5-(3-piperidinyl)-

Cat. No.: B15341410
M. Wt: 168.19 g/mol
InChI Key: JBNREPDCQNWPIU-UHFFFAOYSA-N
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Description

3(2H)-Isoxazolone,5-(3-piperidinyl)- is a heterocyclic compound that features an isoxazolone ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Isoxazolone,5-(3-piperidinyl)- typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Isoxazolone,5-(3-piperidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxylated or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazolone or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3(2H)-Isoxazolone,5-(3-piperidinyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3(2H)-Isoxazolone,5-(3-piperidinyl)- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3(2H)-Isoxazolone,5-(3-piperidinyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the isoxazolone and piperidine rings allows for versatile reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-piperidin-3-yl-1,2-oxazol-3-one

InChI

InChI=1S/C8H12N2O2/c11-8-4-7(12-10-8)6-2-1-3-9-5-6/h4,6,9H,1-3,5H2,(H,10,11)

InChI Key

JBNREPDCQNWPIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC(=O)NO2

Origin of Product

United States

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